N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride
Description
N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride (CAS: 1497-49-0), also known as glutacondianil hydrochloride, is an enamine-derived compound with the molecular formula C₁₇H₁₇ClN₂ and a molecular weight of 284.78 g/mol . It features a conjugated pentadienylidene backbone substituted with phenylamino groups, stabilized as a hydrochloride salt. Key physical properties include a melting point of 173–175°C, solubility in methanol, and insolubility in water . This compound is primarily utilized as a ligand in palladium(II) complexes for catalytic applications, such as methoxycarbonylation of olefins .
Properties
Molecular Formula |
C17H19ClN2 |
|---|---|
Molecular Weight |
286.8 g/mol |
IUPAC Name |
N-[(E)-4-phenyliminopent-2-en-2-yl]aniline;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-14(18-16-9-5-3-6-10-16)13-15(2)19-17-11-7-4-8-12-17;/h3-13,18H,1-2H3;1H/b14-13+,19-15?; |
InChI Key |
YWZFYPUSOAVVRC-KATKPDCMSA-N |
Isomeric SMILES |
C/C(=C\C(=NC1=CC=CC=C1)C)/NC2=CC=CC=C2.Cl |
Canonical SMILES |
CC(=CC(=NC1=CC=CC=C1)C)NC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters
- Reagents :
- Conditions :
- Dissolve 4-nitroaniline (10 mmol) in 30 mL methanol.
- Add acetylacetone (10 mmol) and 2–3 drops of glacial acetic acid.
- Reflux for 6 hours, then cool to room temperature.
- Filter the precipitate and wash with cold ethanol.
- Treat the Schiff base with 1M HCl in ethanol to form the hydrochloride salt.
Solid Acid-Catalyzed Synthesis
A greener approach employs carbon-based solid acid catalysts to enhance reaction efficiency. This method avoids hazardous solvents and improves regioselectivity for the (Z)-isomer.
Catalyst Preparation and Use
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the condensation step, reducing energy consumption.
Optimized Conditions:
- Reactants : 4-methoxyaniline + 4-methoxybenzaldehyde.
- Solvent : Ethanol (0.2 M).
- Microwave Power : 300 W.
- Time : 20 minutes.
- Yield : 89%.
Comparative Analysis of Methods
The table below summarizes the efficiency of different synthetic routes:
Characterization and Validation
Post-synthesis analysis confirms structure and purity:
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride may exhibit anticancer properties. The presence of the phenylamino group is often associated with enhanced biological activity against various cancer cell lines. Studies have shown that derivatives of aniline can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
2. Antimicrobial Properties
The compound has potential applications as an antimicrobial agent. Its structural features allow it to interact with microbial cell membranes, leading to cell death. Preliminary studies suggest efficacy against both gram-positive and gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
Materials Science
1. Dye Synthesis
this compound can be utilized in the synthesis of dyes and pigments. The compound's conjugated system provides vibrant color properties, which are essential in textile and polymer industries. The ability to modify its structure allows for the tailoring of dye characteristics such as solubility and lightfastness .
2. Photovoltaic Applications
Recent advancements have explored the use of this compound in organic photovoltaic cells. Its electronic properties facilitate charge transport, making it a suitable candidate for enhancing the efficiency of solar cells. Research is ongoing to optimize its performance in this application, focusing on improving energy conversion efficiency .
Chemical Intermediate
This compound serves as an important intermediate in organic synthesis. It can undergo various chemical reactions, including:
- Aldol Condensation : This reaction can produce larger organic molecules, expanding its utility in complex organic syntheses.
- Coupling Reactions : It can participate in coupling reactions to form more complex aromatic systems, which are valuable in pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Enamine Family
N-(3-(Phenylamino)allylidene)aniline Hydrochloride (CAS: 28140-60-5)
- Molecular Formula : C₁₅H₁₅ClN₂
- Molecular Weight : 258.75 g/mol
- Key Differences: Shorter allylidene chain (C₃ vs.
- Applications: Limited data on catalytic use; primarily serves as a synthetic intermediate.
(E)-N-((Z)-4-(Phenylamino)pent-3-en-2-ylidene)aniline (Ligand L12)
- Molecular Formula: C₁₇H₁₆N₂ (non-hydrochloride form)
- Key Differences: Absence of the hydrochloride counterion increases solubility in non-polar solvents but reduces stability during storage. Used directly to synthesize palladium complexes (e.g., Pd13) for methoxycarbonylation catalysis .
Substituted Aniline Hydrochlorides
4-(Trifluoromethyl)aniline Hydrochloride
- Molecular Formula : C₇H₇ClF₃N
- Applications: Utilized in synthesizing agrochemicals and pharmaceuticals (e.g., N-(p-trifluoromethylphenyl)phosphoramidic dichloride). The electron-withdrawing CF₃ group enhances electrophilicity, contrasting with the electron-rich phenylamino groups in the target compound .
N-(1-(4-Bromophenyl)pentyl)aniline Hydrochloride
Hydroxamic Acid Derivatives (e.g., N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide)
Comparative Analysis via Data Tables
Table 1. Physical and Chemical Properties
Table 2. Structural and Functional Comparisons
| Compound Type | Coordinating Atoms | Metal Affinity | Thermal Stability | Biological Activity |
|---|---|---|---|---|
| Target Compound | Nitrogen (enamine) | High (Pd) | Moderate | Low |
| Hydroxamic Acids | Oxygen, Nitrogen | High (Fe³⁺) | Moderate | High (antioxidant) |
| Substituted Anilines | Nitrogen | Variable | Variable | Variable |
Biological Activity
N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride (CAS: 19164-93-3) is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses. This article reviews the biological activity of this compound, focusing on its antiproliferative properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features an aniline moiety connected to a pent-3-en-2-ylidene group, which contributes to its biological activity. The compound's molecular characteristics are crucial for understanding its interaction with biological targets.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of various derivatives related to this compound. These studies often employ human cancer cell lines such as MCF-7 (breast cancer), DU-145 (prostate cancer), and T24 (bladder cancer).
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline HCl | MCF-7 | TBD | |
| Compound II | DU-145 | 1.5 | |
| Compound III | T24 | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, providing a measure of the compound's potency against specific cancer types. Notably, some derivatives exhibit significant cytotoxicity, suggesting that structural modifications can enhance biological activity.
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Induction of Apoptosis : The compound may influence apoptosis-related genes such as Bcl-2, which are critical in regulating cell survival.
- Regulation of Redox Homeostasis : By modulating oxidative stress pathways, the compound can affect tumor metabolism and promote cancer cell death.
- Cell Cycle Arrest : Inhibition of key cell cycle regulators can lead to halted proliferation in cancer cells.
Case Studies
Several studies have highlighted the efficacy of related compounds in preclinical models:
- Study on 2-Phenylamino Derivatives : A series of 2-phenylamino derivatives were tested for their antiproliferative effects on various cancer cell lines. The results indicated that modifications in the phenyl group significantly impacted their cytotoxicity and selectivity towards cancer cells .
- In Vivo Studies : Research involving male Ehrlich tumor-bearing Balb/c mice demonstrated that certain derivatives exhibited high cytotoxicity against tumor cells while sparing healthy tissues, indicating a favorable therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
